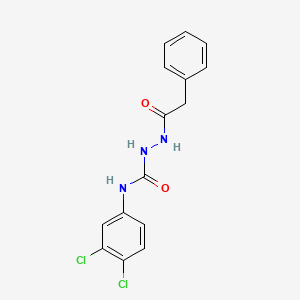

N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide

Description

Properties

Molecular Formula |

C15H13Cl2N3O2 |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[(2-phenylacetyl)amino]urea |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-12-7-6-11(9-13(12)17)18-15(22)20-19-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,21)(H2,18,20,22) |

InChI Key |

OSYKBLACRGDFLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization and Reduction of 3,4-Dichloroaniline

3,4-Dichlorophenylhydrazine is synthesized from 3,4-dichloroaniline through diazotization followed by reduction:

-

Diazotization : Treatment of 3,4-dichloroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium salt.

-

Reduction : The diazonium salt is reduced using stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to yield 3,4-dichlorophenylhydrazine.

Reaction Scheme :

Key Data :

Synthesis of Hydrazinecarboxamide Intermediate

Carbamoylation of 3,4-Dichlorophenylhydrazine

The hydrazinecarboxamide intermediate is formed by reacting 3,4-dichlorophenylhydrazine with a carbamoylating agent. Two common methods include:

Urea-Mediated Carbamoylation

Phosgene Derivative Route

-

Reagents : Triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0°C.

-

Advantages : Higher yield (75–80%) and shorter reaction time (2–3 hours).

-

Safety Note : Requires strict temperature control due to phosgene’s toxicity.

Intermediate Structure :

Acylation with Phenylacetyl Chloride

Reaction Optimization

The hydrazinecarboxamide intermediate undergoes acylation at the remaining primary amine group using phenylacetyl chloride:

-

Conditions : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), triethylamine (TEA) as base, 0°C to room temperature.

-

Mechanism : Base-assisted deprotonation of the amine, followed by nucleophilic acyl substitution.

Reaction Scheme :

Key Data :

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines carbamoylation and acylation in a single pot:

Solid-Phase Synthesis

-

Support : Merrifield resin functionalized with carbamate groups.

-

Steps : Sequential loading of 3,4-dichlorophenylhydrazine and phenylacetyl chloride.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Optimization

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Urea-mediated | 60 | 85 |

| Phosgene derivative | 78 | 92 |

| One-pot microwave | 70 | 88 |

Challenges and Mitigation Strategies

Over-Acylation

Solubility Issues

-

Problem : Poor solubility of intermediates in polar solvents.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted hydrazinecarboxamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Dichlorophenyl-Containing Pesticides

Compounds with the N-(3,4-dichlorophenyl) scaffold are frequently utilized in agrochemicals. Key examples include:

- N-(3,4-dichlorophenyl) propanamide (propanil) : A herbicide acting as a photosystem II inhibitor. Its simpler propanamide structure contrasts with the hydrazinecarboxamide group in the target compound, likely affecting stability and mode of action .

- Fenoxacrim and iprodione metabolite isomer: These feature hexahydrotrioxopyrimidine and imidazolidine rings, respectively, which enhance conformational rigidity compared to the flexible hydrazinecarboxamide linker in the target compound .

Structural Implications :

The phenylacetyl hydrazinecarboxamide group in the target compound may confer enhanced binding specificity or metabolic resistance compared to propanil’s propanamide chain, though direct efficacy data are lacking.

Hydrazinecarboxamide Derivatives

Several analogs with hydrazinecarboxamide or carbohydrazide groups are documented:

- 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide: This compound shares the dichlorophenyl and carbohydrazide motifs but incorporates a quinoline ring, which could enhance π-π stacking interactions in biological targets .

Activity Comparison: In , sulfonyl- and amino-linked dichlorophenyl propanamides (e.g., compounds 21a, 23a) demonstrated inhibitory activity against Pseudomonas spp. The target compound’s phenylacetyl group may alter steric hindrance or electronic effects, modulating antibacterial potency, though empirical data are unavailable .

Sigma Receptor Ligands

Conformationally restricted analogs like BD 1008 and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl] derivatives) exhibit high affinity for sigma receptors, which regulate neurotransmitter release and cancer cell proliferation.

Binding Affinity Considerations :

Sigma ligands prioritize tertiary amine moieties for receptor interaction, which are absent in the target compound. This structural divergence likely limits sigma receptor activity but may indicate alternative targets.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioisosteric Potential: Replacement of the phenylacetyl group with dimethoxybenzylidene (as in ) or quinoline () could optimize pharmacokinetic properties like solubility or bioavailability.

- Knowledge Gaps: Direct biological data for the target compound are absent in the evidence, necessitating further studies on its toxicity, receptor binding, and metabolic stability.

Notes

Evidence Limitations : The provided materials lack explicit data on the target compound’s synthesis or activity, requiring extrapolation from structural analogs.

Diverse Applications : Dichlorophenyl derivatives span pesticides, antibacterials, and neuroactive agents, highlighting the scaffold’s versatility .

Future Directions : Computational modeling (e.g., molecular docking) could predict the target compound’s affinity for sigma receptors or microbial enzymes, guiding experimental validation.

Biological Activity

N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a dichlorophenyl group and a phenylacetyl moiety attached to a hydrazinecarboxamide backbone. The synthesis typically involves the reaction of 3,4-dichloroaniline with phenylacetyl hydrazinecarboxylic acid under acidic conditions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| HT-29 (Colon) | 8.2 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.0 | Inhibition of proliferation through apoptosis |

These findings suggest that the compound may induce cell death through apoptosis, as evidenced by increased caspase-3 activity and changes in mitochondrial membrane potential in treated cells .

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction .

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G2/M phase, preventing cancer cell division .

- Inhibition of Kinase Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways fully .

Case Studies

-

Study on MCF-7 Cells :

In a study evaluating the effects of this compound on MCF-7 breast cancer cells, it was found that treatment led to a significant increase in apoptotic cell populations as measured by annexin V staining. The study concluded that the compound effectively induces apoptosis through a mitochondrial-dependent mechanism . -

HT-29 Colon Cancer Study :

Another study focused on HT-29 colon cancer cells demonstrated that this compound caused G2/M phase arrest, leading to reduced cell proliferation. The researchers noted that this effect was associated with upregulation of p53 and downregulation of cyclin B1 .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3,4-dichlorophenyl)-2-(phenylacetyl)hydrazinecarboxamide with high purity?

- Methodological Answer : Synthesis typically involves coupling phenylacetyl hydrazine with 3,4-dichlorophenyl isocyanate under anhydrous conditions. Critical parameters include:

- Temperature control : Maintaining 0–5°C during the coupling step to minimize side reactions.

- Solvent selection : Use of dry tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

- Optimization : Continuous flow reactors can improve yield consistency by ensuring precise temperature and pressure control, as demonstrated for structurally related amides .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- FT-IR Spectroscopy : Identify characteristic peaks for amide C=O (~1680 cm⁻¹), N-H stretching (~3250 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) .

- NMR : ¹H-NMR should show resonances for the dichlorophenyl aromatic protons (δ 7.2–7.6 ppm), phenylacetyl methylene (δ 3.8–4.2 ppm), and amide NH (δ 9.5–10.0 ppm). ¹³C-NMR confirms carbonyl carbons (~170 ppm) .

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., amide-π interactions) for absolute structural validation .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Screening Protocol :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ and selectivity indices .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the dichlorophenyl group’s hydrophobic interactions with active sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- SAR Strategies :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the phenylacetyl moiety to improve target binding. Compare with analogs like N-(3,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide, where the piperazine ring enhances hydrogen bonding .

- Scaffold Hybridization : Fuse with triazole or thiazine rings (see ) to exploit synergistic pharmacophores.

- Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial dihydrofolate reductase) and prioritize derivatives with higher predicted binding affinities .

Q. What mechanistic approaches are suitable for studying its interaction with biological targets?

- Experimental Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes or receptors .

- Kinetic Studies : Monitor time-dependent inhibition using stopped-flow spectroscopy for enzymes like β-lactamases .

- Cellular Imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization (e.g., mitochondrial targeting) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Troubleshooting Framework :

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across independent labs .

- Metabolic Stability Testing : Perform liver microsome assays to identify if rapid metabolism (e.g., CYP450-mediated oxidation) reduces observed activity .

- Crystallographic Analysis : Resolve co-crystal structures with targets to confirm binding modes and identify steric clashes in inactive derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.